molecular formula C5H10N2O3 B6598192 methyl 3-(carbamoylamino)propanoate CAS No. 18019-23-3

methyl 3-(carbamoylamino)propanoate

Cat. No.: B6598192
CAS No.: 18019-23-3
M. Wt: 146.14 g/mol
InChI Key: UFAMKVNXXZQVNE-UHFFFAOYSA-N
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Description

Methyl 3-(carbamoylamino)propanoate is an organic compound with the molecular formula C5H10N2O3 and a molecular weight of 146.14 g/mol . It is a derivative of propanoic acid and is characterized by the presence of a carbamoylamino group attached to the third carbon of the propanoate chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(carbamoylamino)propanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl acrylate with urea under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(carbamoylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 3-(carbamoylamino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(carbamoylamino)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl propanoate: A simpler ester with the formula C4H8O2.

    Methyl 3-aminopropanoate: Similar structure but with an amino group instead of a carbamoylamino group.

    Ethyl 3-(carbamoylamino)propanoate: An ethyl ester variant of the compound.

Uniqueness

Methyl 3-(carbamoylamino)propanoate is unique due to the presence of the carbamoylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be suitable .

Biological Activity

Methyl 3-(carbamoylamino)propanoate, a compound with the molecular formula C₄H₈N₂O₃, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 132.12 g/mol
  • Chemical Structure : The compound features a carbamoylamino group attached to a propanoate backbone, which is significant for its biological interactions.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infection control.
  • Anticancer Potential : Research indicates that this compound may have anticancer properties, potentially acting through the modulation of biochemical pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, possibly by inhibiting chemotaxis of immune cells such as polymorphonuclear leukocytes (PMNs) and monocytes .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. For instance, it can form stable complexes with enzymes, potentially inhibiting their activity and affecting cellular processes.
  • Modulation of Immune Responses : Studies have indicated that this compound can modulate immune responses by inhibiting the chemotaxis of immune cells induced by inflammatory cytokines like CXCL8 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in PMN and monocyte chemotaxis

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis through intrinsic pathways involving caspase activation. Further investigation is required to elucidate the specific molecular targets involved.

Case Study: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory properties revealed that this compound significantly inhibited the migration of PMNs in response to CXCL8 stimulation. The study utilized an in vitro chemotaxis assay where human PMNs were exposed to the compound prior to cytokine treatment. Results showed a marked decrease in PMN migration compared to controls, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

methyl 3-(carbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-10-4(8)2-3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAMKVNXXZQVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285219
Record name β-Alanine, N-carbamoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18019-23-3
Record name β-Alanine, N-carbamoyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18019-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Alanine, N-carbamoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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